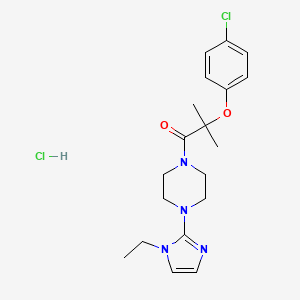
2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde is a chemical compound with the molecular formula C13H8ClFO2 and a molecular weight of 250.65 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde consists of 13 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms . The specific arrangement of these atoms forms the unique structure of the compound.Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Studies
- The compound has been utilized in the synthesis of novel structures and derivatives. For instance, Bertha et al. (1998) reported the use of similar carbaldehydes in creating dihydrochromeno[3,2-b]azet-2(1H)-ones and related compounds through acid-catalyzed reactions (Bertha et al., 1998).
- Oswald et al. (2005) used fluorophenol and chlorophenol, related to the compound , for low-temperature and high-pressure crystallization studies, demonstrating its utility in understanding molecular interactions and structural properties (Oswald et al., 2005).
2. Chemical Transformations and Reactions
- The compound has been used in various chemical transformations. Schevenels and Markó (2012) described the preparation of highly functionalized benzofurans through base-catalyzed condensation involving similar o-hydroxyphenones (Schevenels & Markó, 2012).
- Genthner, Townsend, and Chapman (1989) explored the anaerobic transformation of phenol to benzoate, using fluorophenols as analogues, thus highlighting the role of such compounds in biochemical processes (Genthner et al., 1989).
3. Polymerization and Material Science
- Whelpley et al. (2022) and Hussain et al. (2019) demonstrated the use of phenoxy ring-substituted phenylcyanoacrylates, including chloro and fluoro derivatives, in the synthesis and copolymerization with styrene, contributing to the development of novel polymeric materials (Whelpley et al., 2022); (Hussain et al., 2019).
4. Catalysis and Oxidation Processes
- Roy and Manassero (2010) utilized Schiff-base complexes derived from compounds similar to 2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde as catalysts in the oxidation of hydrocarbons, highlighting its potential in chemical catalysis (Roy & Manassero, 2010).
Eigenschaften
IUPAC Name |
2-(4-chloro-3-fluorophenoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTZVNSXFOPKSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC(=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic Acid](/img/no-structure.png)

![methyl 3-{[6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate](/img/structure/B2354919.png)





![4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one](/img/structure/B2354928.png)
![N-(5-chloro-2-methoxyphenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2354929.png)

![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354931.png)
